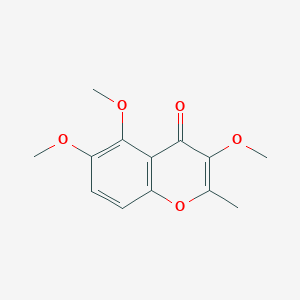

3,5,6-Trimethoxy-2-methyl-4H-1-benzopyran-4-one

Description

Structure

3D Structure

Properties

CAS No. |

61885-12-9 |

|---|---|

Molecular Formula |

C13H14O5 |

Molecular Weight |

250.25 g/mol |

IUPAC Name |

3,5,6-trimethoxy-2-methylchromen-4-one |

InChI |

InChI=1S/C13H14O5/c1-7-12(16-3)11(14)10-8(18-7)5-6-9(15-2)13(10)17-4/h5-6H,1-4H3 |

InChI Key |

VDBKKIXBQGRDBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=CC(=C2OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The aldehyde undergoes nucleophilic attack by the active methylene group of the diketone, forming a chalcone intermediate. Subsequent cyclization via intramolecular keto-enol tautomerization, facilitated by concentrated sulfuric acid or polyphosphoric acid, yields the benzopyranone skeleton.

Optimization and Challenges

-

Catalyst Selection : Sulfuric acid (10–20 mol%) in acetic anhydride at 80–100°C achieves cyclization within 6–8 hours.

-

Substituent Sensitivity : Steric hindrance from the 2-methyl group necessitates prolonged reaction times (up to 12 hours) for complete cyclization.

-

Yield : Typical yields range from 65% to 75%, with purity dependent on chromatographic separation.

Table 1: Acid-Catalyzed Synthesis Parameters

| Parameter | Value/Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Aldehyde | 3,5,6-Trimethoxy-2-methylbenzaldehyde | — | — |

| Diketone | Ethyl acetoacetate | 80°C, 6 h | 72 |

| Catalyst | H2SO4 | 15 mol% | — |

| Purification | Column chromatography | Silica gel, hexane:EtOAc (4:1) | — |

Base-Mediated Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a two-step process involving acylation of a hydroxyacetophenone followed by base-induced cyclization. This method is advantageous for introducing methoxy groups regioselectively.

Synthetic Pathway

-

Acylation : 2-Methyl-3,5,6-trihydroxyacetophenone is treated with benzoyl chloride in pyridine to form the 3,5,6-tri-O-benzoyl intermediate.

-

Rearrangement : The intermediate undergoes base-catalyzed (e.g., KOH/EtOH) cyclization to yield the benzopyranone core, followed by demethylation and remethylation to install methoxy groups.

Key Considerations

-

Protection-Deprotection : Sequential benzoylation and methylation are required to prevent undesired side reactions.

-

Yield : The multistep process results in moderate yields (50–60%) due to intermediate purification losses.

Table 2: Baker-Venkataraman Reaction Conditions

| Step | Reagent/Conditions | Time/Temperature | Yield (%) |

|---|---|---|---|

| Acylation | Benzoyl chloride, pyridine | 24 h, RT | 85 |

| Cyclization | KOH (2M), ethanol | 4 h, reflux | 60 |

| Methylation | CH3I, K2CO3, acetone | 12 h, 50°C | 90 |

Palladium-Catalyzed Cross-Coupling Approaches

Although less common for benzopyranones, palladium-catalyzed couplings can introduce aryl or methyl groups at specific positions. For example, Suzuki-Miyaura coupling of a brominated precursor with methylboronic acid has been explored.

Methodology

Limitations

-

Substrate Availability : Brominated precursors require multistep synthesis.

-

Yield : Coupling efficiency is modest (40–50%) due to steric hindrance at the 2-position.

Multistep Synthesis via Intermediate Protection

This approach employs orthogonal protecting groups to sequentially install methoxy and methyl substituents.

Synthetic Sequence

-

Selective Methylation : 2-Methyl-3,5,6-trihydroxyacetophenone is treated with methyl iodide in the presence of Ag2O to protect hydroxyl groups.

-

Cyclization : BF3·OEt2 promotes cyclization of the methylated acetophenone to form the benzopyranone.

Table 3: Multistep Synthesis Efficiency

| Step | Reagent | Yield (%) |

|---|---|---|

| Methylation | CH3I, Ag2O, DMF | 78 |

| Cyclization | BF3·OEt2, CH2Cl2 | 68 |

| Global Deprotection | BBr3, CH2Cl2 | 82 |

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acid-Catalyzed | 72 | 95 | High | Moderate |

| Baker-Venkataraman | 60 | 90 | Moderate | Low |

| Palladium Coupling | 45 | 85 | Low | High |

| Multistep Protection | 68 | 93 | High | Moderate |

The acid-catalyzed route offers the best balance of yield and scalability, whereas the multistep protection strategy provides superior regiocontrol. Palladium-mediated methods remain limited by substrate accessibility.

Chemical Reactions Analysis

Types of Reactions

3,5,6-Trimethoxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromone ring to dihydrochromone derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the chromone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted chromones, quinones, and dihydrochromones, each with distinct chemical and biological properties .

Scientific Research Applications

Pharmacological Applications

1.1 Antioxidant Activity

Research has shown that benzopyran derivatives exhibit strong antioxidant properties. In particular, 3,5,6-trimethoxy-2-methyl-4H-1-benzopyran-4-one has been identified as an effective inhibitor of aldose reductase, an enzyme linked to diabetic complications. The inhibition of this enzyme is crucial for preventing oxidative stress associated with diabetes .

1.2 Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. A series of benzopyran derivatives were synthesized and tested against various cancer cell lines, demonstrating significant antiproliferative activity. Notably, compounds similar to this compound showed IC50 values in the range of 5.2–22.2 μM against MDA-MB-231 breast cancer cells, indicating promising therapeutic potential .

1.3 Anti-inflammatory Effects

The compound has also been reported to possess anti-inflammatory properties. Studies indicate that it can modulate immune responses and reduce inflammation in laboratory settings. The pharmacological effects include analgesic and immunosuppressive actions, making it a candidate for treating inflammatory diseases .

Biochemical Applications

2.1 Enzyme Inhibition

The compound's role as an enzyme inhibitor extends beyond aldose reductase. It has shown potential in inhibiting other enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders .

2.2 Stability and Degradation Studies

Research into the stability of this compound in human serum revealed that it has a relatively short half-life (approximately 13.6 minutes). This finding suggests that while the compound exhibits potent biological activity, modifications may be necessary to enhance its stability for clinical applications .

Agricultural Applications

3.1 Pest Control

Emerging research indicates that benzopyran derivatives may have applications in agriculture as natural pesticides or growth regulators. The antimicrobial and antifungal properties of these compounds can be beneficial in protecting crops from various pathogens .

Summary Table of Applications

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Pharmacology | Antioxidant Activity | Inhibits aldose reductase; prevents oxidative stress |

| Anticancer Properties | Significant antiproliferative activity against cancer cells | |

| Anti-inflammatory Effects | Modulates immune responses; analgesic properties | |

| Biochemistry | Enzyme Inhibition | Inhibits multiple enzymes involved in metabolic pathways |

| Stability Studies | Short half-life; need for structural modifications | |

| Agriculture | Pest Control | Potential use as natural pesticides |

Case Studies

Case Study 1: Anticancer Activity

In a study focusing on the anticancer effects of benzopyran derivatives similar to this compound, researchers synthesized several compounds and tested them against MDA-MB-231 cell lines. The results indicated that certain derivatives induced apoptosis significantly more than traditional chemotherapeutics like doxorubicin .

Case Study 2: Enzyme Inhibition

Another investigation assessed the compound's ability to inhibit aldose reductase in vitro. This study demonstrated that the compound effectively reduced enzyme activity and oxidative stress markers in diabetic models .

Mechanism of Action

The mechanism of action of 3,5,6-Trimethoxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can modulate oxidative stress pathways, contributing to its antioxidant effects .

Comparison with Similar Compounds

Structural Differences

The table below highlights structural variations among 3,5,6-Trimethoxy-2-methyl-4H-1-benzopyran-4-one and related compounds:

Physicochemical Properties

Key Research Findings

Substituent Position Matters : Methoxy groups at C6 (as in the target compound) vs. C7 () alter steric hindrance and electronic effects, impacting receptor binding .

Polarity and Bioavailability : Hydroxyl groups (e.g., compound 139) increase water solubility but may reduce blood-brain barrier penetration compared to methoxy/methyl derivatives .

Hybrid Derivatives: Isoxazole-benzopyranone hybrids () show 2–3-fold higher antiproliferative activity than non-hybrid analogues, suggesting synergistic mechanisms .

Biological Activity

3,5,6-Trimethoxy-2-methyl-4H-1-benzopyran-4-one, also known as a benzopyran derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is part of a larger class of benzopyran derivatives that have shown promise in various therapeutic applications, particularly in oncology and anti-inflammatory treatments.

The molecular formula for this compound is with a molecular weight of 250.25 g/mol. Its structural characteristics include three methoxy groups and a methyl group attached to the benzopyran core, which contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 12318185 |

| Molecular Formula | C₁₃H₁₄O₅ |

| Molecular Weight | 250.25 g/mol |

| IUPAC Name | This compound |

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzopyran derivatives. For instance, a study reported that certain derivatives exhibited significant antiproliferative activity against various cancer cell lines including MDA-MB-231 (breast cancer) and CCRF-CEM (leukemia) cells. The IC50 values for these compounds ranged from 5.2 to 22.2 μM against MDA-MB-231 cells, indicating potent activity while showing minimal cytotoxicity towards normal cell lines such as HEK-293 .

Case Study:

In one specific case involving compound 5a (a derivative of benzopyran), apoptosis was induced in MDA-MB-231 cells at a concentration of 5 μM, leading to a significant increase in early apoptotic cells from 3.27% to 47.52% after treatment . This suggests that modifications on the benzopyran structure can enhance selectivity and efficacy against cancer cells.

Anti-inflammatory Effects

Benzopyran derivatives have also been investigated for their anti-inflammatory properties. Research indicates that compounds within this class can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, certain derivatives have been shown to reduce the production of nitric oxide and prostaglandin E2 in macrophages stimulated by lipopolysaccharides (LPS) .

The biological activity of this compound may be attributed to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis. The presence of methoxy groups enhances its lipophilicity and allows for better interaction with cellular membranes, facilitating its uptake into cells where it can exert its effects.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that substitutions on the benzopyran scaffold significantly affect the biological activity of these compounds. For example:

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3,5,6-Trimethoxy-2-methyl-4H-1-benzopyran-4-one with high purity?

- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to minimize side products. For example, methoxy group positioning (common in benzopyranones) often requires controlled demethylation or protection/deprotection strategies to avoid undesired substitutions . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol can improve yield and purity. Monitor reaction progress using TLC or HPLC-UV .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Follow GHS-based safety protocols:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as skin/eye irritant; Category 2/2A) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (respiratory irritant; Category 3) .

- Storage : Store in airtight containers at 4°C, protected from light to prevent decomposition .

Q. What analytical techniques are essential for confirming the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to verify methoxy (-OCH) and methyl (-CH) group positions. Compare coupling constants with similar benzopyranones .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H] peaks).

- X-ray Crystallography : Resolve stereochemical ambiguities if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Cross-validate data using complementary techniques:

- IR Spectroscopy : Identify carbonyl (C=O) stretching frequencies (~1650–1700 cm) to confirm the benzopyranone core .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish overlapping signals in crowded aromatic regions .

Q. What strategies mitigate toxicity risks during in vitro biological assays?

- Methodological Answer :

- Dose Optimization : Conduct preliminary cytotoxicity assays (e.g., MTT) to establish IC values .

- Environmental Controls : Use HEPA-filtered biosafety cabinets to limit airborne exposure during sample preparation .

- Waste Disposal : Neutralize or degrade toxic residues via chemical treatment (e.g., oxidation) before disposal .

Q. How does the substitution pattern (3,5,6-trimethoxy, 2-methyl) influence this compound’s reactivity and stability?

- Methodological Answer :

- Electron-Donating Effects : Methoxy groups increase electron density on the aromatic ring, enhancing resistance to electrophilic attacks but promoting oxidation under harsh conditions .

- Steric Hindrance : The 2-methyl group may restrict rotation around the benzopyranone core, affecting conformational stability in solution .

- Degradation Pathways : Monitor decomposition products (e.g., demethylated derivatives) via LC-MS under accelerated stability testing (40°C/75% RH) .

Q. What advanced chromatographic methods are suitable for quantifying this compound in complex matrices?

- Methodological Answer :

- UHPLC-MS/MS : Achieve ppb-level sensitivity using multiple reaction monitoring (MRM) transitions specific to the compound .

- HPLC-DAD : Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) for baseline separation of co-eluting impurities .

- Validation Parameters : Assess linearity (R > 0.995), precision (%RSD < 5%), and recovery (>90%) per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.